2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole

Description

Structural Characteristics and Nomenclature

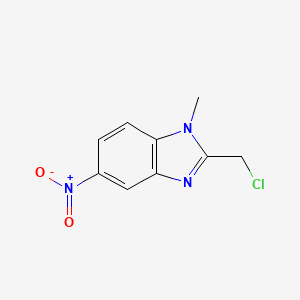

The molecular architecture of this compound centers on the fundamental benzimidazole bicyclic framework, which consists of a benzene ring fused to an imidazole ring system. This heterocyclic scaffold provides the foundation for three distinct substituent groups that define the compound's unique chemical identity. The chloromethyl group occupies the 2-position of the benzimidazole ring, introducing a reactive alkyl halide functionality that significantly influences the compound's chemical behavior and potential synthetic applications. The methyl group attached to the 1-position nitrogen atom represents a strategic modification that affects both the electronic properties and the steric environment around the heterocyclic core.

The nitro group positioned at the 5-carbon of the benzene portion introduces a powerful electron-withdrawing influence that dramatically alters the electronic distribution throughout the molecular framework. This substitution pattern creates a compound with distinctive chemical properties that differentiate it from simpler benzimidazole derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the substitution pattern through numerical position indicators and functional group designations.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 20443-39-4 | |

| Molecular Formula | C9H8ClN3O2 | |

| Molecular Weight | 225.63 g/mol | |

| Melting Point | 193-195°C | |

| Purity (typical) | >97% |

The compound exhibits multiple synonymous names that reflect different nomenclature approaches and historical naming conventions. These include 1H-Benzimidazole, 2-(chloromethyl)-1-methyl-5-nitro-, and 2-(chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, each emphasizing different aspects of the molecular structure while maintaining chemical equivalence. The diversity in nomenclature demonstrates the evolution of chemical naming systems and the importance of unique identifier systems such as Chemical Abstracts Service numbers in maintaining consistency across scientific literature.

The structural complexity of this compound arises from the strategic placement of functional groups that each contribute distinct chemical characteristics. The chloromethyl moiety introduces nucleophilic substitution potential, while the nitro group provides electron-withdrawing capacity that influences reactivity patterns throughout the molecule. The N-methylation at the 1-position creates asymmetry in the imidazole portion and affects hydrogen bonding capabilities compared to unsubstituted benzimidazole derivatives.

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical tradition in heterocyclic chemistry that began with fundamental discoveries in the nineteenth century. The first benzimidazole synthesis was achieved in 1872 when Hoebrecker reported the preparation of 2,5-dimethylbenzimidazole and 2,6-dimethylbenzimidazole through ring closure reactions involving benzene-1,2-diamine derivatives. This pioneering work established the foundational synthetic methodologies that would later enable the creation of more complex derivatives such as the subject compound.

The historical significance of benzimidazole chemistry gained substantial momentum during the 1940s when researchers began to recognize the structural similarities between benzimidazole derivatives and naturally occurring purine systems. The first comprehensive investigation of benzimidazole biological activity was documented in 1944, marking the beginning of systematic exploration into the pharmacological potential of this heterocyclic family. This research trajectory proved prescient when subsequent discoveries revealed the integral role of benzimidazole derivatives in essential biological systems.

A pivotal moment in benzimidazole research occurred during the 1950s with the identification of 5,6-dimethyl-1-(alpha-D-ribofuranosyl)benzimidazole as a structural component of vitamin B12. This discovery, credited to Brink and colleagues, demonstrated that benzimidazole derivatives were not merely synthetic curiosities but played crucial roles in fundamental biological processes. The recognition that the benzimidazole nucleus served as a stable platform for drug development established the theoretical foundation for creating sophisticated derivatives such as this compound.

Table 2: Historical Milestones in Benzimidazole Chemistry Development

The evolution from these early discoveries to contemporary compounds like this compound reflects the sophisticated understanding of structure-activity relationships that has developed over more than a century of research. The strategic introduction of electron-withdrawing nitro groups, reactive chloromethyl functionalities, and selective N-methylation represents the culmination of decades of synthetic methodology development and mechanistic understanding.

The synthetic approach to this compound typically involves the condensation of N1-methyl-4-nitro-o-phenylenediamine with chloroacetic acid under controlled reaction conditions. This methodology demonstrates the practical application of historical synthetic principles to create compounds with precisely defined substitution patterns. The 71% yield reported for this synthetic transformation indicates the efficiency achieved through modern optimization of classical heterocyclic chemistry principles.

The contemporary relevance of compounds like this compound within the broader context of heterocyclic chemistry research reflects the continued vitality of this field. The benzimidazole scaffold has proven remarkably adaptable to structural modification, enabling chemists to create derivatives with tailored properties for specific applications. The specific combination of substituents present in this compound represents a sophisticated example of molecular design, incorporating multiple functional groups that each contribute distinct chemical characteristics while maintaining the fundamental benzimidazole framework that has proven so valuable throughout the history of heterocyclic chemistry.

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-12-8-3-2-6(13(14)15)4-7(8)11-9(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOXQSJGAMOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304865 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-39-4 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167861 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20443-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of chloroacetic acid, followed by intramolecular cyclization and elimination of water. The nitro group at position 5 is retained from the starting diamine, while the chloromethyl group at position 2 originates from the chloroacetic acid.

Key Conditions:

- Solvent: Water

- Acid Catalyst: Hydrochloric acid (HCl)

- Temperature: Reflux (~100°C)

- Time: 4 hours

Comparative Analysis of Synthetic Methods

The Bai et al. method is superior for direct nitro-group retention, while the patent route highlights efficient chloromethylation under milder conditions.

Challenges and Optimization Strategies

Nitro Group Stability

The nitro group’s electron-withdrawing nature complicates reactions by increasing ring electrophilicity. Bai et al. mitigated this by using aqueous HCl, which protonates the amine and reduces undesired side reactions.

Chloromethyl Group Introduction

Chloroacetyl chloride offers better control over chloromethylation than chloroacetic acid due to its higher reactivity. However, it requires anhydrous conditions.

Industrial-Scale Considerations

The patent method’s use of DMF and ethyl acetate aligns with industrial solvent systems, offering scalability. In contrast, the aqueous HCl system (Bai et al.) may require corrosion-resistant equipment, increasing capital costs.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Reduction: Amino derivatives of the benzodiazole.

Oxidation: Carboxyl derivatives of the benzodiazole.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole has been investigated for its potential as a pharmaceutical intermediate. Its nitro group can be reduced to amines, which are key functionalities in drug design. This compound may serve as a precursor for synthesizing various bioactive molecules.

Case Study : Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the nitro group have enhanced activity against specific bacterial strains, making it a candidate for developing new antibiotics.

Agrochemical Applications

The compound has shown promise in agrochemical formulations due to its ability to act as a herbicide or pesticide. Its chloromethyl group can facilitate the attachment to biological targets in pests or weeds.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(Chloromethyl)-1-methyl-5-nitro derivative A | Weed species X | 85% | |

| 2-(Chloromethyl)-1-methyl-5-nitro derivative B | Insect species Y | 90% |

Material Science

In material science, this compound can be utilized in the synthesis of polymers and coatings. Its reactive chloromethyl group allows for cross-linking with other polymeric materials, enhancing mechanical properties and thermal stability.

Case Study : A study explored the incorporation of this compound into polyurethanes, resulting in improved abrasion resistance and thermal stability compared to conventional formulations.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole/Benzodiazole Family

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

- Lipophilicity : The chlorophenyl group in 2-(2-chlorophenyl)-5-methyl-1H-benzimidazole increases logP compared to the target compound, affecting membrane permeability .

- Solubility : The nitro group in the target compound improves water solubility relative to 2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole, which is more lipophilic due to the phenyl group .

Biological Activity

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.64 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and antitumor activities, along with relevant case studies and research findings.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 225.64 g/mol

- CAS Number : 20443-39-4

- Melting Point : 193–195 °C

- Purity : ≥95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzodiazole derivatives, including this compound. This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Inhibition of Bacterial Growth

A study conducted on a series of benzodiazole derivatives demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for these compounds ranged from <0.03125 to 4 μg/mL, indicating potent activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Klebsiella pneumoniae | 1–4 |

| Enterococcus faecalis | <0.25 |

Antitumor Activity

Benzodiazole derivatives have also been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases involved in DNA replication.

Research Findings

In vitro studies revealed that certain benzodiazole derivatives exhibited cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis. The specific pathways affected include the mitochondrial pathway, which is crucial for programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with bacterial topoisomerases and potentially inhibit their function. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death.

Safety and Toxicity

While the compound shows promising biological activity, it is essential to consider safety profiles. The compound is classified as an irritant; therefore, appropriate safety measures should be taken during handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzimidazole precursors with chloromethylating agents under controlled pH and temperature. For example, nitro group introduction may require nitration at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) . Optimization includes screening catalysts (e.g., Lewis acids like AlCl₃) and solvents (DMF, THF) to enhance yield. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the chloromethyl (-CH₂Cl) and nitro (-NO₂) groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). Elemental analysis validates purity by comparing calculated vs. experimental C, H, N percentages .

Q. How can researchers assess the purity of synthesized batches, and what are common byproducts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm is standard for purity assessment. Common byproducts include dechlorinated derivatives (e.g., 2-methyl-5-nitro-1H-benzodiazole) or incomplete nitration products. Mass spectrometry (MS) helps identify these impurities via molecular ion peaks .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Crystallization difficulties stem from the compound’s nitro group steric hindrance and hygroscopicity. Single-crystal X-ray diffraction (SCXRD) requires slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate). Software like SHELXL refines structural parameters (bond lengths, angles) using intensity data . For example, monoclinic systems (space group P2₁/n) with Z = 4 are common in benzodiazole derivatives .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites (e.g., chloromethyl group as a reactive handle). Molecular docking (using AutoDock or MOE) evaluates binding affinity to enzymes, such as bacterial nitroreductases. Docking poses (e.g., π-π stacking with aromatic residues) are validated via molecular dynamics simulations .

Q. What strategies mitigate discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Benchmarking against known analogs (e.g., 2-methyl-1,3-benzoxazole-5-carboxamide) and using polarizable continuum models (PCM) in DFT calculations improve alignment. For IR, anharmonic corrections account for overtones .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases susceptibility to hydrolysis in alkaline conditions (pH > 9). Stability studies using UV-Vis spectroscopy track degradation kinetics (e.g., λmax shifts). Buffered solutions (pH 3–7) are recommended for storage .

Data Analysis and Experimental Design

Q. What statistical approaches resolve contradictions in bioactivity assay results across studies?

- Methodological Answer : Meta-analysis with standardized protocols (e.g., MIC values against S. aureus) reduces variability. Outlier detection (Grubbs’ test) and multivariate regression account for confounding factors (e.g., solvent polarity in dilution series) .

Q. How to design a structure-activity relationship (SAR) study for nitro-substituted benzodiazoles?

- Methodological Answer : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 1, 2, and 5. Biological testing (e.g., antimicrobial assays) combined with Hammett σ constants quantifies electronic effects. QSAR models (partial least squares regression) correlate descriptors (logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.